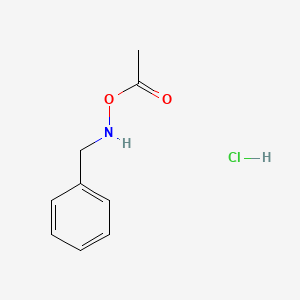
2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole is an organic compound with the molecular formula C12H15N It is a derivative of indole, characterized by the presence of an ethylidene group at the second position and three methyl groups at the first and third positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole typically involves the condensation of indole derivatives with suitable aldehydes or ketones. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core structure. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts like Lewis acids or Brønsted acids are often employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups at specific positions on the indole ring.
科学的研究の応用
2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylidene group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
類似化合物との比較
1,3,3-Trimethyl-2-methyleneindoline: Similar structure but lacks the ethylidene group.
2-Methylindole: Contains a methyl group instead of an ethylidene group.
Indoline: The parent compound without additional substituents.
Uniqueness: 2-Ethylidene-1,3,3-trimethyl-2,3-dihydro-1H-indole is unique due to the presence of the ethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
特性
| 112549-38-9 | |
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
2-ethylidene-1,3,3-trimethylindole |
InChI |
InChI=1S/C13H17N/c1-5-12-13(2,3)10-8-6-7-9-11(10)14(12)4/h5-9H,1-4H3 |
InChIキー |
UTFNTYAQBWEAEJ-UHFFFAOYSA-N |
正規SMILES |
CC=C1C(C2=CC=CC=C2N1C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
![Benzamide, N-[2-(2-propenyl)phenyl]-](/img/structure/B14315233.png)

![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)

